
CP 376395
Übersicht
Beschreibung
CP-376395 ist ein potenter, selektiver und die Blut-Hirn-Schranke durchdringender Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1 (CRF1-Rezeptor). Dieser Rezeptor ist ein Mitglied der Klasse B der G-Protein-gekoppelten Rezeptoren und spielt eine wichtige Rolle bei der Vermittlung von Verhaltens- und endokrinen Reaktionen auf Angst und Stress . CP-376395 wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Osteoporose, Diabetes, Depression, Migräne und Angstzuständen untersucht .
2. Herstellungsmethoden
Die Synthese von CP-376395 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von funktionellen Gruppenmodifikationen, um die gewünschte Selektivität und Potenz zu erreichen. Die Syntheseroute umfasst typischerweise:
Schritt 1: Bildung des Pyridinamin-Kerns.
Schritt 2: Einführung der Ethylpropyl-Gruppe.
Schritt 3: Addition der Dimethyl- und Trimethylphenoxy-Gruppen.
Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern. Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu erhöhen .
Wirkmechanismus
Target of Action
CP-376395 is a potent, selective, and brain-penetrable antagonist of the Corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor is a member of class B G-protein-coupled receptors (GPCRs) and plays an important role in mediating behavioral and endocrine responses to fear and stress .
Mode of Action
CP-376395 fully antagonizes oCRF-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors . It binds at an allosteric site and shows high selectivity for the human CRF1 receptor subtype .
Biochemical Pathways
The interaction of CP-376395 with the CRF1 receptor affects the corticotropin-releasing factor signaling pathway . This interaction leads to the inhibition of adenylate cyclase activity, thereby affecting the downstream cAMP-dependent pathway .
Result of Action
The antagonistic action of CP-376395 on the CRF1 receptor leads to a decrease in the physiological responses to stress and fear . In animal models, it has been shown to dose-dependently attenuate intake of water and food .
Biochemische Analyse
Biochemical Properties
CP-376395 interacts with the CRF1 receptor, a member of class B G-protein-coupled receptors (GPCRs). It binds at an allosteric site and fully antagonizes oCRF-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors . It is highly selective for the human CRF1 receptor subtype .
Cellular Effects
CP-376395 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration . It also demonstrates antagonist effects in similar concentrations as the well-established antagonist CP-376395 in experiments on hippocampal neurons .
Molecular Mechanism
CP-376395 exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds at an allosteric site on the CRF1 receptor . This binding interaction contributes to its ability to antagonize the CRF1 receptor and inhibit the activation of the HPA axis .
Temporal Effects in Laboratory Settings
The effects of CP-376395 have been observed to change over time in laboratory settings. For instance, a study found that quinine rapidly reduced dopamine signaling on two distinct time scales .
Dosage Effects in Animal Models
In animal models, the effects of CP-376395 vary with different dosages. For example, in male B6 mice, CP-376395 was found to dose-dependently attenuate intake of H2O and food .
Vorbereitungsmethoden
The synthesis of CP-376395 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Step 1: Formation of the pyridinamine core.
Step 2: Introduction of the ethylpropyl group.
Step 3: Addition of the dimethyl and trimethylphenoxy groups.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Chemischer Reaktionen
CP-376395 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen auf der Verbindung verändern, was möglicherweise ihre Aktivität beeinflusst.
Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, was die Gesamtstruktur der Verbindung beeinflusst.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile, die bestimmte Gruppen an der Verbindung ersetzen können.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen .
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Binding Dynamics
CP-376395 interacts specifically with CRF1R, exhibiting a high selectivity that is crucial for its potential therapeutic effects. Research has demonstrated that CP-376395 binds to the receptor's antagonist binding pocket, with molecular dynamics simulations revealing its escape pathways from this binding site. The analysis identified three potential escape pathways (PW1, PW2, PW3), with PW3 being the most likely route for the compound to dissociate from CRF1R .
Binding Dynamics Table
Pathway | Description | Energy Barriers |
---|---|---|
PW1 | Initial escape route identified | Low |
PW2 | Secondary pathway with moderate steric hindrance | Moderate |
PW3 | Most probable escape route with two energy barriers | High |
Anxiety and Depression Treatment
CP-376395 has been investigated for its role in modulating anxiety and depressive disorders. By antagonizing CRF1R, it may help mitigate the physiological responses associated with stress and anxiety. Studies have shown that the blockade of CRF1 receptors can lead to reduced anxiety-like behaviors in animal models, suggesting its potential as a treatment for anxiety disorders .
Neuropharmacological Studies
In neuropharmacological contexts, CP-376395 has been utilized to explore the effects of CRF signaling on various behavioral paradigms. For instance, research indicates that CRF1R antagonism can influence food intake and fluid consumption, demonstrating its broader implications in metabolic regulation and addiction behaviors .
Structural Insights and Selectivity
The selectivity of CP-376395 towards CRF1R over CRF2R is notable, with studies indicating a 1000-fold lower affinity for CRF2R . This selectivity is attributed to specific interactions between CP-376395 and key residues in the binding pocket of CRF1R. The trimethyl-mesitylene motif on CP-376395 engages in π-π stacking interactions with residues like Phe313 in CRF1R, which are not present in CRF2R .
Case Studies and Experimental Findings
Several case studies highlight the efficacy of CP-376395 in various experimental settings:
- Study on Anxiety Models : In a study involving rodent models of anxiety, administration of CP-376395 resulted in significant reductions in anxiety-like behaviors when compared to control groups .
- Food Intake Regulation : Another study examined the effects of CP-376395 on food intake regulation in mice. The results indicated that blocking CRF1 receptors could lead to decreased fluid intake without affecting overall food consumption, suggesting a specific role for CRF signaling in fluid regulation .
Vergleich Mit ähnlichen Verbindungen
CP-376395 ist einzigartig in seiner hohen Selektivität und Potenz für den CRF1-Rezeptor. Ähnliche Verbindungen umfassen:
CP-154526: Ein weiterer CRF1-Rezeptor-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
CP-547632: Eine Verbindung mit einem anderen Ziel, aber ähnlichen therapeutischen Anwendungen.
CP-640186: Ein weiterer CRF1-Rezeptor-Antagonist mit unterschiedlichen pharmakologischen Eigenschaften.
Die Einzigartigkeit von CP-376395 liegt in seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, und in seiner hohen Selektivität für den CRF1-Rezeptor, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
CP 376395 is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is part of the class B G-protein-coupled receptors (GPCRs). This compound has garnered attention for its potential therapeutic applications in various conditions such as anxiety, depression, and stress-related disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, and relevant research findings.
This compound functions primarily as a negative allosteric modulator of the CRF1 receptor. It exhibits high selectivity towards CRF1 over CRF2 receptors, with binding affinities characterized by Ki values of 12 nM for CRF1 and greater than 10,000 nM for CRF2 . The compound binds to an allosteric site on the receptor, which influences receptor conformation and function without directly competing with endogenous ligands.
Binding Dynamics
Molecular dynamics simulations have provided insights into the binding dynamics of this compound within the CRF1 receptor. Studies indicate that key residues such as Asn283 and Met206 play significant roles in stabilizing the antagonist within the binding pocket. The escape pathways for this compound from this pocket have been categorized into three potential pathways (PW1, PW2, PW3), with PW3 identified as the most likely escape route .
Pharmacological Profile
This compound has demonstrated efficacy in attenuating CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration. Its oral bioavailability further enhances its potential as a therapeutic agent . The compound's ability to penetrate the blood-brain barrier makes it particularly relevant for neuropsychiatric applications.
In Vivo Studies
In animal models, this compound has shown promise in reducing anxiety-like behaviors and modulating stress responses. For example, experiments have indicated that administration of this compound can significantly decrease behavioral responses to stressors .
Table: Key Research Findings on this compound
Study | Findings |
---|---|
Tran et al. (2014) | Demonstrated that this compound modulates anxiety and pain processing via CRF receptor mechanisms. |
Kean et al. (2015) | Investigated conformational changes in CRF receptors induced by antagonists like this compound. |
Boyson et al. (2014) | Explored interactions between social stress and dopaminergic systems influenced by this compound. |
These studies collectively underscore the multifaceted role of this compound in modulating neurobiological pathways associated with stress and anxiety.
Eigenschaften
IUPAC Name |
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZBSVDBNLAVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047298 | |
Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175140-00-8 | |
Record name | CP-376395 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-376395 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.